molecular formula C11H11N3O2 B11885742 1-Benzyl-2-nitro-1,4-dihydropyrazine

1-Benzyl-2-nitro-1,4-dihydropyrazine

Katalognummer: B11885742
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: RLTXXMDUCPENNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-nitro-1,4-dihydropyrazine is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of a benzyl group attached to a nitro-substituted dihydropyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-nitro-1,4-dihydropyrazine typically involves the reaction of benzylamine with nitroethene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2-nitro-1,4-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-nitro-1,4-dihydropyrazine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-nitro-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-2-nitro-1,4-dihydropyrazine is unique due to its specific structural features, such as the benzyl and nitro groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

4-benzyl-3-nitro-1H-pyrazine

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-8,12H,9H2

InChI-Schlüssel

RLTXXMDUCPENNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=CNC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.